1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole chemical structure and properties
1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole chemical structure and properties
Topic: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole: Chemical Structure, Synthesis, and Pharmacological Potential Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers[1]
[1][2]
Executive Summary & Compound Identity
1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (CAS: 68019-63-6) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of nitroimidazole-based anti-infectives and hypoxia-activated prodrugs.[1] Unlike its 5-nitro isomers (e.g., Metronidazole), the 4-nitroimidazole core offers a distinct redox potential profile, making it a critical intermediate for next-generation antitubercular agents (related to Pretomanid) and novel chemotherapeutics.
This guide analyzes the physicochemical properties, regioselective synthesis, and pharmacological logic of this specific fluorinated derivative.[2]
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 68019-63-6 | Verified Identifier |
| Molecular Formula | C₁₀H₈FN₃O₂ | |
| Molecular Weight | 221.19 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow |
| Predicted LogP | ~1.5 - 1.9 | Lipophilic enough for cell permeability |
| H-Bond Donors/Acceptors | 0 / 4 | |
| Key Functional Groups | Nitro ( | Pharmacophores for redox activity & metabolic stability |
Synthetic Architecture: The Regioselectivity Challenge
The synthesis of N-substituted nitroimidazoles is chemically non-trivial due to annular tautomerism in the starting material, 4(5)-nitroimidazole. Alkylation can occur at either nitrogen, yielding a mixture of 1-alkyl-4-nitroimidazole (Target) and 1-alkyl-5-nitroimidazole (Isomer).[1]
Critical Insight: Controlling Regiochemistry
Field experience dictates that steric hindrance and solvent thermodynamics control this ratio.[1][3]
-
Kinetic Control: The nitrogen adjacent to the nitro group (N1 in the 5-nitro tautomer) is less nucleophilic due to electron withdrawal.[3]
-
Thermodynamic Control: The 1-alkyl-4-nitro isomer is generally the thermodynamically stable product and is favored under basic conditions in aprotic polar solvents.[1]
Optimized Protocol (Self-Validating System)
Reagents: 4-nitroimidazole, 4-fluorobenzyl bromide,
-
Activation: Dissolve 4-nitroimidazole (1.0 eq) in anhydrous MeCN. Add anhydrous
(1.5 eq).[3] Stir at 60°C for 30 mins. Checkpoint: Solution should turn slightly yellow/orange as the anion forms. -
Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) dropwise.
-
Reaction: Reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[3] The 4-nitro product typically runs higher (less polar) than the 5-nitro isomer.[1]
-
Workup: Filter inorganic salts. Evaporate solvent.[1][3][4] Recrystallize from Ethanol/Water to remove trace 5-nitro isomer.[1]
Synthesis Workflow Diagram
Caption: Regioselective alkylation pathway favoring the 4-nitro isomer via thermodynamic control in acetonitrile.
Structural Characterization & Validation
To ensure scientific integrity, one must validate the position of the nitro group post-synthesis. The 4-nitro and 5-nitro isomers exhibit distinct spectroscopic signatures.[1]
-
¹H NMR Distinction:
-
4-Nitro Isomer (Target): The proton at the C-5 position (adjacent to N-benzyl) usually appears upfield relative to the 2-H proton.[1] The N-methylene (
) protons typically resonate around 5.1–5.3 ppm .[1][3] -
5-Nitro Isomer: The N-methylene protons are often deshielded (shifted downfield, >5.4 ppm ) due to the magnetic anisotropy of the adjacent nitro group.
-
-
NOE (Nuclear Overhauser Effect):
-
Irradiation of the benzyl
will show a strong NOE correlation with the imidazole C-5 proton in the 4-nitro isomer.[1] -
In the 5-nitro isomer, the nitro group blocks this interaction, resulting in no/weak NOE between the
and the ring proton.
-
Pharmacological Potential: The "Fluorine Effect" & Bio-Reduction
Mechanism of Action: The Nitro-Switch
This compound belongs to a class of "suicide substrates" or bioreductive prodrugs.[1]
-
Hypoxia Selectivity: In oxygen-poor environments (e.g., solid tumor cores or granulomas in Tuberculosis), the nitro group is enzymatically reduced (by nitroreductases like Ddn in M. tuberculosis).[3]
-
Radical Generation: This reduction produces reactive nitrogen species (RNS) and hydroxylamine intermediates.[3]
-
DNA Lethality: These intermediates covalently bind to DNA or inhibit mycolic acid synthesis (in mycobacteria), causing cell death.[3]
The Role of the 4-Fluorobenzyl Group
The inclusion of the fluorine atom is a deliberate medicinal chemistry optimization:
-
Metabolic Blockade: The para-fluorine blocks Cytochrome P450-mediated oxidation at the benzyl position, significantly extending the half-life (
) of the molecule compared to the non-fluorinated benzyl analog. -
Lipophilicity: Fluorine increases the LogP, enhancing passive diffusion across the waxy cell wall of Mycobacterium tuberculosis.
Pharmacological Pathway Diagram
Caption: Bioreductive activation mechanism showing hypoxia-selective toxicity and the futile cycle in oxygenated cells.
Safety & Handling (GHS Standards)
While specific toxicological data for this intermediate may be sparse, it should be handled as a potent nitroaromatic.[3]
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 741339, 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole. Retrieved from [Link]
-
Yassine, H. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4): 12-16.[3] Retrieved from [Link][2][6][3][7][8][9][10]
-
Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation.[11] ResearchGate. Retrieved from [Link]
-
Wikipedia. Nitroimidazole - Classification and Antibiotic Properties. Retrieved from [Link][3]
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